5-ヨードチューベリシジン

概要

説明

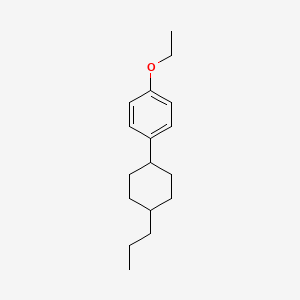

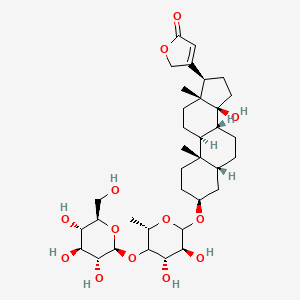

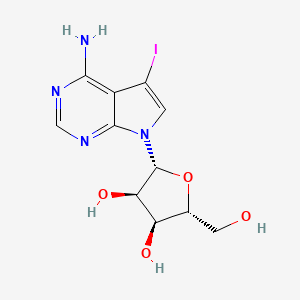

5-Iodotubercidin: is a purine derivative known for its role as a potent inhibitor of adenosine kinase. It has garnered significant attention in scientific research due to its potential applications in various fields, including cancer therapy and neuroscience. The compound is characterized by its unique structure, which includes an iodine atom at the 5-position of the tubercidin molecule.

科学的研究の応用

Chemistry: 5-Iodotubercidin is used as a chemical probe to study the activity of adenosine kinase and other kinases. Its ability to inhibit these enzymes makes it valuable in biochemical assays and structural studies .

Biology: In biological research, 5-Iodotubercidin is employed to investigate cellular processes involving adenosine metabolism. It has been shown to affect cell proliferation and survival, making it a useful tool in cell biology studies .

Medicine: The compound has potential therapeutic applications, particularly in cancer treatment. It has been identified as a genotoxic drug with anti-cancer potential, capable of inducing DNA damage and activating tumor suppressor proteins like p53 . Additionally, it has shown promise in treating insulinoma by inducing apoptosis in insulinoma cells .

Industry: While its industrial applications are less prominent, 5-Iodotubercidin’s role in scientific research indirectly supports various industries, including pharmaceuticals and biotechnology.

作用機序

Mode of Action

5-Iodotubercidin interacts with its targets by binding to their active sites, thereby inhibiting their function. For instance, it inhibits the functionality of adenosine kinase, a key enzyme in the purine metabolism pathway . This interaction leads to changes in the cellular processes regulated by these proteins .

Biochemical Pathways

The inhibition of these proteins by 5-Iodotubercidin affects several biochemical pathways. For instance, the inhibition of adenosine kinase leads to modulation of cellular adenosine levels . This can have downstream effects on various cellular processes, including energy metabolism and signal transduction .

Pharmacokinetics

These properties would significantly impact the bioavailability of 5-iodotubercidin and thus its efficacy as a therapeutic agent .

Result of Action

The molecular and cellular effects of 5-Iodotubercidin’s action are diverse, given its multiple targets. For example, it has been found to initiate glycogen synthesis in isolated hepatocytes by causing inactivation of phosphorylase and activation of glycogen synthase . Furthermore, it has been shown to sensitize cells to TNF-induced cell death .

Safety and Hazards

生化学分析

Biochemical Properties

5-Iodotubercidin plays a significant role in biochemical reactions by inhibiting adenosine kinase, an enzyme responsible for phosphorylating adenosine to adenosine monophosphate. This inhibition leads to an increase in extracellular adenosine levels, which can affect various signaling pathways. Additionally, 5-Iodotubercidin interacts with several other enzymes and proteins, including casein kinase I, protein kinase A, and mitogen-activated protein kinase 3. These interactions often result in the modulation of enzyme activity and subsequent changes in cellular functions .

Cellular Effects

5-Iodotubercidin has been shown to influence various cellular processes. It sensitizes cells to receptor-interacting protein kinase 1-dependent necroptosis by interfering with nuclear factor kappa-light-chain-enhancer of activated B cells signaling. This compound also represses insulinoma-associated 1 expression, decreases cyclic adenosine monophosphate levels, and suppresses human neuroblastoma cell growth. These effects highlight the compound’s impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, 5-Iodotubercidin exerts its effects primarily through enzyme inhibition. By binding to adenosine kinase, it prevents the phosphorylation of adenosine, leading to increased extracellular adenosine levels. This binding interaction is characterized by strong halogen-aromatic π interactions with specific amino acid residues in the enzyme. Additionally, 5-Iodotubercidin inhibits other kinases, such as casein kinase I and protein kinase A, through similar binding interactions, resulting in altered enzyme activity and downstream effects on cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Iodotubercidin can change over time. The compound is relatively stable, but its long-term effects on cellular function have been observed in both in vitro and in vivo studies. For example, prolonged exposure to 5-Iodotubercidin can lead to sustained inhibition of adenosine kinase and other kinases, resulting in persistent changes in cellular signaling and metabolism. Additionally, the compound’s stability and degradation can influence its efficacy and potency in experimental settings .

Dosage Effects in Animal Models

The effects of 5-Iodotubercidin vary with different dosages in animal models. At lower doses, the compound effectively inhibits adenosine kinase and modulates cellular signaling without causing significant toxicity. At higher doses, 5-Iodotubercidin can induce toxic effects, such as DNA damage and apoptosis, particularly in rapidly dividing cells like tumor cells. These dosage-dependent effects highlight the importance of careful dose optimization in experimental studies .

Metabolic Pathways

5-Iodotubercidin is involved in several metabolic pathways, primarily through its inhibition of adenosine kinase. This inhibition leads to increased levels of extracellular adenosine, which can affect various metabolic processes, including glycogen synthesis and lipid metabolism. The compound also interacts with other enzymes, such as casein kinase I and protein kinase A, further influencing metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, 5-Iodotubercidin is transported and distributed through facilitated diffusion and active transport mechanisms. The compound can interact with specific transporters and binding proteins, which influence its localization and accumulation in different cellular compartments. These interactions can affect the compound’s efficacy and potency in modulating cellular processes .

Subcellular Localization

5-Iodotubercidin’s subcellular localization is influenced by various targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, such as the nucleus or mitochondria, where it exerts its effects on enzyme activity and cellular function. These localization patterns are crucial for understanding the compound’s mechanism of action and its impact on cellular processes .

準備方法

Synthetic Routes and Reaction Conditions: 5-Iodotubercidin can be synthesized through the electrophilic iodination of tubercidin. This process involves the use of iodine-131 and the chloramine-T method, resulting in a radiochemical yield of approximately 61% and a radiochemical purity of over 99% . The reaction conditions typically include the use of a solvent such as methanol and a reaction temperature of around 25°C.

Industrial Production Methods: While specific industrial production methods for 5-Iodotubercidin are not extensively documented, the synthesis generally follows similar principles as laboratory-scale preparation, with adjustments for larger-scale production. This may involve optimizing reaction conditions and using more efficient purification techniques to ensure high yield and purity.

化学反応の分析

Types of Reactions: 5-Iodotubercidin undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom at the 5-position can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific details on these reactions are less documented.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium azide or other nucleophiles can be used to replace the iodine atom.

Oxidation and Reduction Reactions: Common oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride may be employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of 5-Iodotubercidin with different functional groups replacing the iodine atom.

類似化合物との比較

Tubercidin: The parent compound of 5-Iodotubercidin, lacking the iodine atom at the 5-position.

Sangivamycin: Another purine derivative with similar kinase inhibitory properties.

Toyocamycin: A compound structurally related to tubercidin, also known for its kinase inhibition.

Uniqueness: 5-Iodotubercidin’s uniqueness lies in its iodine substitution, which enhances its binding affinity to certain kinases and its ability to induce DNA damage. This makes it particularly effective as a research tool and a potential therapeutic agent .

特性

IUPAC Name |

2-(4-amino-5-iodopyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13IN4O4/c12-4-1-16(10-6(4)9(13)14-3-15-10)11-8(19)7(18)5(2-17)20-11/h1,3,5,7-8,11,17-19H,2H2,(H2,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHSIXKUPQCKWBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=C(N=CN=C2N1C3C(C(C(O3)CO)O)O)N)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13IN4O4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.15 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24386-93-4 | |

| Record name | 5-Iodotubercidin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113939 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: 5-Iodotubercidin (5-ITu) primarily acts as an adenosine kinase (ADK) inhibitor. [, , , , , ] By blocking ADK, 5-ITu prevents the phosphorylation of adenosine, leading to an increase in intracellular adenosine levels. [, , , ] This increase in adenosine can then activate adenosine receptors, which are involved in a variety of physiological processes, including neurotransmission, inflammation, and cardiovascular function. [, , ] Additionally, 5-ITu has been shown to inhibit other kinases, such as Haspin, and interfere with NFκB signaling, leading to a variety of downstream effects depending on the cell type and context. [, , , ]

A: While the provided abstracts do not delve into detailed spectroscopic data, the molecular formula of 5-Iodotubercidin is C14H15IN4O4, and its molecular weight is 418.2 g/mol. [] Structural details can be further explored in the referenced articles for a comprehensive understanding.

ANone: The provided abstracts primarily focus on the biological activity and mechanism of action of 5-ITu. Information regarding its material compatibility, stability, performance, and specific applications under various conditions is not extensively discussed within these research papers.

A: 5-Iodotubercidin itself is not generally recognized for its catalytic properties. Its primary mode of action is through inhibition of specific kinases like ADK and Haspin, thereby interfering with cellular processes. [, , , ] Further research may explore its potential in catalytic applications, but the provided information focuses on its role as an inhibitor.

A: Yes, computational studies have been employed to investigate the interactions of 5-ITu and its derivatives. Molecular docking studies were used to understand its binding mode with human adenosine kinase (hAdK), and molecular dynamics (MD) simulations provided insights into its binding stability and interaction energy. [, ] QSAR model development and detailed binding energy calculations, particularly concerning halogen-aromatic π interactions, have also been explored. []

A: SAR studies have explored modifications of the 5-ITu structure, particularly at the 5' position and with substitutions on the 7-deazaadenine ring. [, , ] Adding a 5'-amino group significantly increased potency against ADK. [] Substituting the iodine with other halogens (F, Cl, Br) showed a trend of increasing activity with halogen size (F < Cl < Br < I), highlighting the importance of halogen-aromatic π interactions for binding and residence time. []

A: While some studies mention the development of resistance to related compounds, such as the adenosine kinase-deficient L1210/T cell line showing resistance to triciribine phosphate, the information specifically relating to 5-ITu resistance mechanisms and cross-resistance is limited within the provided abstracts. [] Further research is required to understand the development of resistance and its implications for 5-ITu efficacy.

ANone: Information regarding the detailed toxicological and safety profile of 5-Iodotubercidin, including specific data on toxicity, adverse effects, and potential long-term consequences, is limited within the provided abstracts. Further research focusing on safety and toxicity assessments is crucial for a comprehensive understanding of its potential risks and benefits.

A: While the provided abstracts lack a historical overview, they highlight 5-ITu's importance as a research tool. Identified as a potent ADK inhibitor, 5-ITu has been crucial in understanding adenosine signaling pathways and their roles in various physiological and pathological conditions, including cancer, epilepsy, and inflammation. [, , , , , ] Its use in research has contributed significantly to the development of novel therapeutic strategies targeting these conditions.

A: The provided research demonstrates clear interdisciplinary applications of 5-ITu, involving biochemistry, pharmacology, and cell biology to study its mechanisms of action and potential therapeutic uses. [, , , ] Its use spans various fields, including oncology, neurology, and immunology, highlighting the collaborative nature of research using 5-ITu as a valuable tool. [, , , , ] Further exploration of its properties may reveal additional cross-disciplinary applications and foster further collaboration across scientific fields.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。